REACTION_CXSMILES
|
F[CH2:2][CH2:3][O:4][C:5]1[CH:10]=[CH:9]C=[C:7]([F:11])[CH:6]=1.[F:12]C1C(F)=CC=CC=1C1C=CC(OCCCCCCC)=CC=1.B([O:39][CH3:40])(OC)OC.OO.O>C(O)(=O)C>[CH2:3]([O:4][C:5]1[CH:10]=[CH:9][C:40]([OH:39])=[C:7]([F:11])[C:6]=1[F:12])[CH3:2] |f:3.4|
|
Name
|
|
Quantity
|
0.02 mol
|
Type
|
reactant
|
Smiles
|
FCCOC1=CC(=CC=C1)F
|
Name
|
1b
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC=C1F)C1=CC=C(C=C1)OCCCCCCC
|
Name
|
|
Quantity
|
0.02 mol
|
Type
|
reactant
|
Smiles
|
B(OC)(OC)OC
|
Name
|
H2O2 H2O
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
OO.O
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting suspension is subsequently stirred for a further 0.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
climbing to about -20°
|
Type
|
WAIT
|
Details
|
After about 15 min
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
the mixture is cooled to about -35°
|
Type
|
STIRRING
|
Details
|
After stirring for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the organic phase is separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase is extracted with methyl tert.butyl ether
|
Type
|
WASH
|
Details
|
Finally, the mixture is washed with saturated NaCl solution
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |